molecular formula C10H16O4Si B14517690 Trimethoxy(phenoxymethyl)silane CAS No. 62589-62-2

Trimethoxy(phenoxymethyl)silane

Cat. No.: B14517690
CAS No.: 62589-62-2
M. Wt: 228.32 g/mol
InChI Key: HMQXXOGOXHNAFR-UHFFFAOYSA-N
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Description

Trimethoxy(phenoxymethyl)silane (C10H16O4Si) is an organosilicon compound characterized by a phenoxymethyl group (–CH2O–C6H5) bonded to a trimethoxysilyl moiety. These compounds are widely employed as coupling agents, surface modifiers, and crosslinkers in materials science due to their hydrolytic reactivity and ability to form covalent bonds with organic/inorganic interfaces . Key applications include polymer reinforcement, nanoparticle functionalization, and hydrophobic coatings.

Properties

CAS No.

62589-62-2

Molecular Formula

C10H16O4Si

Molecular Weight

228.32 g/mol

IUPAC Name

trimethoxy(phenoxymethyl)silane

InChI

InChI=1S/C10H16O4Si/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

HMQXXOGOXHNAFR-UHFFFAOYSA-N

Canonical SMILES

CO[Si](COC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:

PhOCH2Cl+HSi(OCH3)3PhOCH2Si(OCH3)3+HCl\text{PhOCH}_2\text{Cl} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{PhOCH}_2\text{Si(OCH}_3\text{)}_3 + \text{HCl} PhOCH2​Cl+HSi(OCH3​)3​→PhOCH2​Si(OCH3​)3​+HCl

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as copper oxide can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(phenoxymethyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, sometimes with the aid of a catalyst.

    Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Siloxane Polymers: Formed through condensation reactions.

    Functionalized Silanes: Resulting from substitution reactions.

Scientific Research Applications

Trimethoxy(phenoxymethyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Trimethoxy(phenoxymethyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The phenoxymethyl group provides additional functionality, enabling further chemical modifications and interactions with various substrates .

Comparison with Similar Compounds

Hydrophobicity and Surface Energy

  • Octyltrimethoxysilane demonstrated a nonlinear relationship between silane loading and hydrophobicity. At 60–200 µL/g, water contact angles plateaued at ~148°, despite minimal changes in acid-base surface energy (7.9–8.2 mJ/m²). This suggests alkyl chain orientation dominates over surface coverage .
  • Phenyltrimethoxysilane achieved moderate hydrophobicity (contact angle ~144°) even with high surface energy (9.0 mJ/m²), highlighting the role of aromatic π-interactions in water repellency .

Crosslinking and Polymer Modification

  • Vinyl Trimethoxy Silane enabled ambient-temperature crosslinking in polyethylene (PEX), outperforming peroxide-based methods in process control and equipment simplicity .
  • 3-Glycidoxypropyl Trimethoxy Silane formed stable covalent bonds with SiO2 nanoparticles, improving tensile strength by 40% in epoxy composites at optimal concentrations .

Electronic and Optoelectronic Effects

  • Trimethoxy(pentafluorophenyl)silane increased the work function of Ti3C2Tx MXene to 4.63 eV, making it suitable for hole-transport layers in solar cells .

Environmental and Industrial Relevance

  • Trimethoxy(pentafluorophenyl)silane has a growing market in Southeast Asia, driven by demand in electronics and specialty chemicals (2014–2024 CAGR: 6.2%) .
  • Methyl Trimethoxy Silane proved effective in cultural heritage conservation, stabilizing deteriorated limestone with minimal aesthetic alteration .

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